Studies have investigated the potential antimicrobial properties of 3-chloro-6-methoxypyridazine. One study, published in the journal "Molecules", evaluated its activity against various bacterial and fungal strains. The results showed moderate antibacterial activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans []. However, further research is needed to determine the mechanism of action and potential development of this compound into an effective antimicrobial agent.
3-Chloro-6-methoxypyridazine can serve as a building block for the synthesis of other pyridazine derivatives with potential biological activities. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated the use of 3-chloro-6-methoxypyridazine in the synthesis of novel pyridazinone derivatives with potential anticonvulsant activity []. This research highlights the potential of 3-chloro-6-methoxypyridazine as a versatile starting material for the development of new bioactive compounds.
3-Chloro-6-methoxypyridazine (CAS Number: 1722-10-7) is a heterocyclic aromatic compound belonging to the class of pyridazines. It is a colorless solid with potential applications in scientific research, particularly in life sciences [].
The structure of 3-chloro-6-methoxypyridazine consists of a six-membered ring with two nitrogen atoms (N) at positions 1 and 2, a chlorine atom (Cl) at position 3, and a methoxy group (OCH3) at position 6 []. This specific arrangement of atoms is known as a pyridazine ring. The presence of the chlorine atom introduces an electron-withdrawing effect, while the methoxy group acts as an electron-donating group. This combination of functionalities can influence the chemical reactivity of the molecule [].
The decomposition behavior of 3-chloro-6-methoxypyridazine under various conditions has not been extensively documented in scientific research.
Irritant